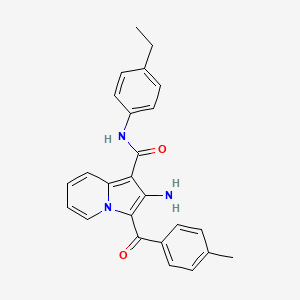

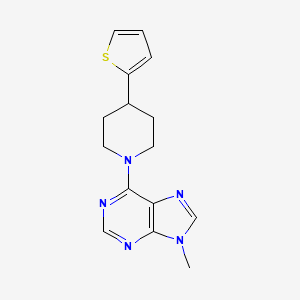

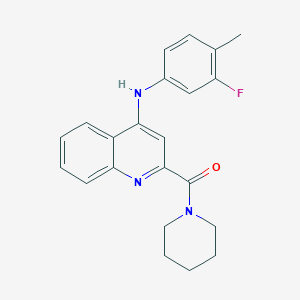

2-amino-N-(4-ethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(4-ethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It is a chemical compound that is commonly used in scientific research to study the endocannabinoid system and its effects on the body.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related indolizine derivatives have been explored extensively. For instance, studies have demonstrated the synthesis of complex indolizine derivatives through reactions involving various starting materials, leading to compounds with potential pharmaceutical applications. The structural elucidation of these compounds relies on comprehensive spectral data analysis, including IR, MS, 1H-NMR, and 13C-NMR techniques, ensuring detailed understanding of their chemical properties (Hassan et al., 2014).

Photoluminescence Behavior

Research into the photophysical properties of indolizine derivatives has uncovered unique behaviors, such as unusual blue-shifted acid-responsive photoluminescence. This phenomenon, characterized by a significant shift in fluorescence emission upon protonation, highlights the potential of these compounds in developing pH-sensitive optical materials (Outlaw et al., 2016).

Biological Activities

The exploration of indolizine derivatives' biological activities has yielded promising results across various applications. For example, derivatives have been synthesized with inhibitory effects on cancer cell proliferation, showcasing the therapeutic potential of these compounds in oncology (Hao et al., 2017). Moreover, the synthesis of isoxazoline indolizine amides aimed at tropical disease treatment indicates the versatility and application breadth of these compounds in addressing global health challenges (Zhang et al., 2014).

properties

IUPAC Name |

2-amino-N-(4-ethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-3-17-9-13-19(14-10-17)27-25(30)21-20-6-4-5-15-28(20)23(22(21)26)24(29)18-11-7-16(2)8-12-18/h4-15H,3,26H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZWJCJUHKPBOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-ethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzamide](/img/structure/B2581948.png)

![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one](/img/structure/B2581954.png)

![2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2581959.png)

![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2581960.png)

![3-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581962.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2581963.png)